Home > Products > Screening Compounds P139472 > 6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline -

6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline

Catalog Number: EVT-13692995
CAS Number:
Molecular Formula: C18H16ClNO
Molecular Weight: 297.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6-(benzyloxy)-1-(1-chloroethyl)isoquinoline typically involves multi-step synthetic routes. A common method includes:

  1. Formation of Isoquinoline Framework: The initial step often involves the cyclization of appropriate precursors to form the isoquinoline core.
  2. Substitution Reactions: The introduction of the benzyloxy group can be achieved through nucleophilic substitution reactions, where benzyloxy derivatives react with the isoquinoline intermediate.
  3. Chlorination: The incorporation of the 1-chloroethyl group is performed through chlorination reactions on suitable substrates, followed by purification steps to isolate the desired product .

These methods require careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 6-(benzyloxy)-1-(1-chloroethyl)isoquinoline can be described as follows:

  • Molecular Formula: C18H16ClNO
  • Molecular Weight: 297.8 g/mol
  • Structural Features:
    • A heterocyclic isoquinoline ring system.
    • A benzyloxy substituent at position six.
    • A chloroethyl group at position one.

This structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactivity of 6-(benzyloxy)-1-(1-chloroethyl)isoquinoline can be explored through various reaction pathways:

  1. Nucleophilic Substitution Reactions: The chloroethyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the isoquinoline allows for electrophilic substitution reactions, which can modify the aromatic ring.
  3. Reduction Reactions: The compound may also participate in reduction reactions under specific conditions, altering functional groups present in its structure .

These reactions highlight its potential utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 6-(benzyloxy)-1-(1-chloroethyl)isoquinoline is primarily linked to its interactions with biological targets, particularly in pharmacological contexts:

  • Target Interaction: It may interact with specific receptors or enzymes within biological systems, influencing pathways related to inflammation or cancer progression.
  • Biochemical Modulation: By modulating signaling pathways, it could potentially affect gene expression related to cell proliferation and apoptosis .

Quantitative data regarding its efficacy and specificity would require further experimental validation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(benzyloxy)-1-(1-chloroethyl)isoquinoline are summarized below:

PropertyValue
Molecular FormulaC18H16ClNO
Molecular Weight297.8 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

These properties are crucial for understanding its behavior in different environments and applications .

Applications

6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline has potential applications in various scientific fields:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals targeting cancer or inflammatory diseases.
  • Agrochemicals: Its unique properties could be explored for use in agricultural chemicals, enhancing crop protection strategies against pests or diseases .
  • Biological Research: It can be utilized in studies investigating isoquinoline derivatives' effects on cellular processes and mechanisms.

The ongoing research into this compound may lead to significant advancements in these areas.

Introduction to Isoquinoline Derivatives in Biomedical Research

Historical Context of Benzyloxy-Substituted Isoquinolines in Drug Discovery

Benzyloxy modifications at the C6 position of isoquinolines have evolved from early natural product isolation to deliberate synthetic strategies. Historically, plant-derived isoquinolines like papaverine (from Papaver somniferum) demonstrated the pharmacological significance of the core structure, but exhibited limitations in bioavailability and target specificity. The introduction of benzyloxy groups emerged as a solution to enhance lipophilic character and metabolic resistance. Patent literature reveals that benzyloxy-substituted quinazolinones and isoquinolines were systematically explored in the late 1990s as kinase inhibitors and CNS modulators. For example, WO1998011438A1 documented benzyloxy-linked quinazolinone libraries exhibiting enhanced binding to adenosine receptors compared to unsubstituted analogs [4]. Similarly, Sigma-Aldrich's catalog includes 6,7-bis-benzyloxy-8-methoxy isoquinoline derivatives, highlighting commercial pharmaceutical interest in these motifs [8].

Table 1: Evolution of Benzyloxy-Substituted Isoquinolines in Drug Discovery

CompoundTherapeutic TargetKey AdvancementSource
Simple Isoquinoline AlkaloidsMultipleNatural product foundation (e.g., Morphine)PMC7554109 [3]
6,7-Bis-benzyloxy derivativesKinase inhibitionEnhanced lipophilicity & target affinityAldrich S335258 [8]
Quinazolinone-Benzyloxy hybridsAdenosine receptorsLibrary-based discovery of receptor-selective modulatorsWO1998011438A1 [4]
6-(Benzyloxy)-1-(1-chloroethyl)isoquinolineUndisclosed (novel)Hybridization with chloroethyl pharmacophoreThis work

Recent reviews confirm that benzyloxy modifications significantly alter electronic distributions within the isoquinoline core, facilitating π-stacking interactions with hydrophobic enzyme pockets. This is exemplified in ROCK-I inhibitors where benzyloxy-containing analogs (e.g., Compound 23A) demonstrated superior pharmacokinetic profiles in murine models compared to first-generation inhibitors [1]. The benzyloxy group’s role extends beyond passive lipophilicity enhancement to active participation in target binding, establishing it as a versatile tool in isoquinoline optimization.

Role of Chloroethyl Substituents in Pharmacophore Optimization

The incorporation of chloroethyl moieties at the N1 position of isoquinolines represents a distinct strategy to enhance covalent binding potential and pharmacokinetic properties. Chloroethyl groups function as alkylating agents that can form irreversible bonds with nucleophilic residues (e.g., cysteine) in target proteins. This mechanism is leveraged in CNS-active compounds like those described in WO2006019886A2, where pyrrolo(oxo)isoquinolines bearing chloroethyl substituents showed enhanced 5-HT receptor binding through covalent interactions [7]. The electrophilic character introduced by the chlorine atom enables targeted covalent inhibition, a strategy gaining traction in kinase and protease drug development.

Table 2: Pharmacological Impact of Chloroethyl vs. Other Substituents on Isoquinolines

SubstituentLogP ChangeTarget AffinityPK ProfileKey Applications
UnsubstitutedBaselineModerateRapid clearanceBroad alkaloid pharmacology
Methyl+0.5-1.0VariableImproved t₁/₂Early synthetic analogs
Benzyl+2.0-2.5HighModerate clearanceKinase inhibitors [1]
Chloroethyl+1.2-1.8Covalent bindingExtended t₁/₂CNS agents [7]

Empirical data reveals that chloroethyl groups increase lipophilicity (LogP +1.2–1.8) without compromising solubility through halogen bonding. In ROCK-I inhibitors, analogs featuring halogenated alkyl chains exhibited 3-fold greater plasma exposure in murine models compared to methyl-substituted counterparts [1]. The stereoelectronic properties of the chloroethyl moiety—specifically the C-Cl bond polarization—facilit selective alkylation of biological nucleophiles. This contrasts with non-halogenated alkyl chains that rely solely on hydrophobic interactions. However, the reactivity necessitates careful balancing to prevent non-specific binding, typically achieved through steric shielding by adjacent groups like the benzyloxy moiety at C6.

Gaps in Understanding Isoquinoline Hybridization Strategies

Despite advances in isoquinoline derivatization, significant knowledge gaps persist regarding the synergistic effects of dual modifications at the C6 and N1 positions. Fragment-based drug discovery (FBDD) approaches have identified individual benzyloxy and chloroethyl fragments as viable pharmacophore elements, as demonstrated in ROCK-I inhibitor development where fragment "17A" served as a starting point [1]. However, the literature lacks systematic studies on how these fragments interact when combined within a single scaffold. Recent reviews of bioactive isoquinolines (2014–2018) catalog over 400 molecules, yet fewer than 5% incorporate both alkoxy and halogenated alkyl groups [3].

Critical unresolved questions include:

  • Electronic Modulation: Does the electron-donating benzyloxy group at C6 alter the electrophilicity (and thus reactivity) of the N1-chloroethyl moiety?
  • Conformational Effects: To what extent does steric bulk at C6 influence the orientation of the chloroethyl group for target engagement?
  • Metabolic Interplay: Are there unrecognized interactions between metabolic pathways for benzyloxy deprotection and chloroethyl oxidation?

The limited exploration of this chemical space is partly due to synthetic challenges. The preparation of 6-benzyloxy-1-(1-chloroethyl)isoquinoline requires multi-step protection/deprotection sequences to prevent ether cleavage during N-alkylation, as noted in rare chemical synthesis reports (e.g., AldrichCPR compounds) [8]. Furthermore, biological screening has prioritized "pure" scaffolds (e.g., solely benzyloxy-substituted or chloroethyl-substituted) over hybrids. Consequently, the therapeutic potential of dual-functionalized isoquinolines remains underexploited despite compelling theoretical advantages in target engagement and pharmacokinetics.

Table 3: Documented Hybrid Isoquinolines and Research Gaps

Hybrid StructureBiological TargetEfficacy DataKnowledge Gap
6-Benzyloxy-1-methylisoquinolineROCK-IIC₅₀ = 120 nM [1]Chloroethyl substitution not tested
6-Methoxy-1-(chloroethyl)isoquinoline5-HT receptorsKᵢ = 8.3 nM [7]Benzyloxy not evaluated
6-(Benzyloxy)-1-(1-chloroethyl)isoquinolineUnknownUnreportedTarget identification & mechanism needed

Concluding Remarks

The strategic hybridization embodied in 6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline addresses historical limitations in isoquinoline pharmacology through synergistic physicochemical modifications. The benzyloxy group enhances target affinity and lipophilicity, while the chloroethyl moiety introduces controlled covalent binding capability—a combination underexplored in current literature. Fragment-based discovery and natural product evolution provide validated starting points, but the full therapeutic potential of this hybrid remains unrealized. Future research must prioritize target deconvolution studies and metabolic profiling to unlock applications in oncology, CNS disorders, and inflammatory diseases where isoquinoline scaffolds have established relevance.

Properties

Product Name

6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline

IUPAC Name

1-(1-chloroethyl)-6-phenylmethoxyisoquinoline

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

InChI

InChI=1S/C18H16ClNO/c1-13(19)18-17-8-7-16(11-15(17)9-10-20-18)21-12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3

InChI Key

ZUFKHEPNKODIQC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC2=C1C=CC(=C2)OCC3=CC=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.